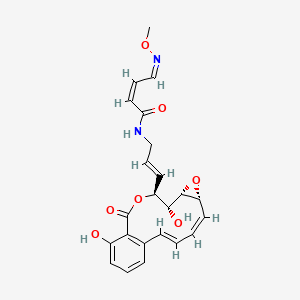

Petrosaspongiolide P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

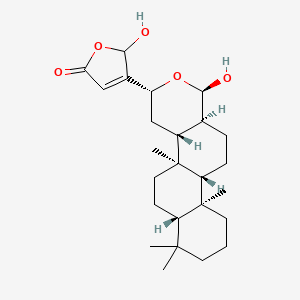

Le Pétrosaspongiolide P est un produit naturel marin appartenant à la famille des pétrosaspongiolides, qui est dérivé de l’éponge de mer Petrosaspongia nigra. Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires et de sa capacité à inhiber la phospholipase A2, une enzyme impliquée dans la réponse inflammatoire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du Pétrosaspongiolide P implique plusieurs étapes, notamment la formation de sa structure tétracyclique centrale. L’une des stratégies clés employées est la réaction de Minisci initiée par le transfert d’atome d’hydrogène intramoléculaire, qui assemble efficacement le noyau tétracyclique . Les conditions de réaction impliquent généralement l’utilisation de catalyseurs métalliques et des contrôles de température spécifiques pour garantir le rendement souhaité du produit.

Méthodes de production industrielle : La production industrielle de Pétrosaspongiolide P est encore en phase de recherche, les efforts se concentrant sur l’optimisation des voies synthétiques pour une production à grande échelle. L’utilisation de réactions de cyclo-trimérisation sous micro-ondes s’est avérée prometteuse pour améliorer l’efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : Le Pétrosaspongiolide P subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogènes en présence d’un catalyseur.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du Pétrosaspongiolide P peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé.

Applications De Recherche Scientifique

Le Pétrosaspongiolide P a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse organique complexe et les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques et son potentiel en tant qu’outil biochimique.

Médecine : Exploré pour ses propriétés anti-inflammatoires et ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et de réactifs biochimiques.

Mécanisme D'action

Le mécanisme d’action du Pétrosaspongiolide P implique son inhibition de la phospholipase A2. Cette enzyme joue un rôle crucial dans la réponse inflammatoire en catalysant l’hydrolyse des phospholipides pour libérer l’acide arachidonique, un précurseur des médiateurs pro-inflammatoires. Le Pétrosaspongiolide P se lie de manière covalente au site actif de la phospholipase A2, empêchant ainsi son activité enzymatique et réduisant l’inflammation .

Composés similaires :

Pétrosaspongiolide M : Un autre membre de la famille des pétrosaspongiolides ayant des propriétés anti-inflammatoires similaires.

Manoalide : Un produit naturel marin qui inhibe également la phospholipase A2, mais avec un mécanisme d’action différent.

Spongidine A et D : Composés ayant une structure tétracyclique similaire mais des activités biologiques différentes.

Unicité : Le Pétrosaspongiolide P est unique en raison de sa structure tétracyclique spécifique et de son inhibition puissante et sélective de la phospholipase A2. Cela en fait un composé précieux pour étudier le rôle de l’enzyme dans l’inflammation et pour développer des agents thérapeutiques potentiels .

Propriétés

Formule moléculaire |

C25H38O5 |

|---|---|

Poids moléculaire |

418.6 g/mol |

Nom IUPAC |

3-[(1R,3R,4aR,4bS,6aS,10aS,10bS,12aS)-1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H38O5/c1-23(2)9-5-10-25(4)18(23)8-11-24(3)16-13-17(15-12-20(26)30-22(15)28)29-21(27)14(16)6-7-19(24)25/h12,14,16-19,21-22,27-28H,5-11,13H2,1-4H3/t14-,16+,17+,18-,19-,21+,22?,24-,25-/m0/s1 |

Clé InChI |

KBXIJAUSPXZGMP-IDONBMJRSA-N |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@H]3C[C@@H](O[C@H]4O)C5=CC(=O)OC5O)C)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC3(C2CCC4C3CC(OC4O)C5=CC(=O)OC5O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)

![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)

![2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole](/img/structure/B10852503.png)

![[4-Benzo[1,3]dioxol-5-yl-2-(4-methoxy-phenyl)-5-oxo-3-(3,4,5-trimethoxy-benzyl)-2,5-dihydro-furan-2-yloxycarbonylamino]-acetic acid ethyl ester](/img/structure/B10852512.png)

![[(S)-1-[(S)-1-{(S)-2-Benzyloxy-1-[(S)-1-((R)-1-carbamoyl-ethylcarbamoyl)-2-(1H-indol-3-yl)-ethylcarbamoyl]-ethylcarbamoyl}-2-(4-benzyloxy-phenyl)-ethylcarbamoyl]-2-(1H-imidazol-4-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B10852517.png)

![2-[(4-chloropyrazol-1-yl)methyl]-3-(5-fluorospiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)-N,N-dimethylpropanamide](/img/structure/B10852528.png)